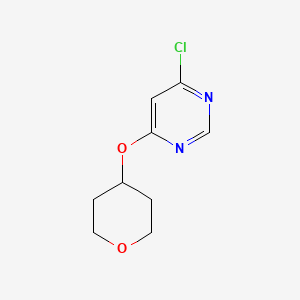
4-Chloro-6-(oxan-4-yloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(oxan-4-yloxy)pyrimidine, also known as 6-chloro-4-pyrimidinyl tetrahydro-2H-pyran-4-yl ether, is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 214.65 .科学的研究の応用
Characterization of Photoproduct DNA Photolyase :
- Research has highlighted the role of pyrimidine photoproducts in DNA, particularly their UV-induced formation and biological impact. A study by (Kim et al., 1994) explored the (6-4) photoproduct DNA photolyase, focusing on the substrate specificity and repair efficiency of the enzyme.
Electronic Structure in DNA Photoproduct Repair :
- A study by (Domratcheva & Schlichting, 2009) investigated the electronic structure involved in the repair of mutagenic pyrimidine-pyrimidone (6-4) photoproducts in DNA, revealing insights into potential non-oxetane repair mechanisms using quantum-chemical calculations.
Potentiation by Inhibition of Drug Degradation :
- The interplay between drug degradation and potentiation has been studied in the context of 6-substituted purines and xanthine oxidase. (Elion et al., 1963) explored this dynamic, demonstrating significant implications for the pharmacological effectiveness of certain compounds.
Nonlinear Optical Exploration of Thiopyrimidine Derivatives :
- The nonlinear optical properties and electronic structure of thiopyrimidine derivatives were explored by (Hussain et al., 2020). This research contributes to understanding the potential applications of these compounds in medicine and optics.
Cation Tautomerism in Pyrimidines :
- Investigating the structural aspects of pyrimidines, (Rajam et al., 2017) focused on the crystallography of various pyrimidine forms, shedding light on their potential pharmaceutical applications.
Charge Transfer Materials of Pyrimidine Derivatives :
- Research on charge transfer properties of pyrimidine derivatives was conducted by (Irfan, 2014), exploring their potential for use in electronic and photophysical applications.
Oxalic Acid Catalysed Oxidation of Pyrimidines :
- A study by (Meenakshisundaram et al., 2007) explored the kinetics and mechanism of oxalic acid-catalyzed chromium(VI) oxidation of certain pyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds.
Treatment of Gout with Pyrimidine Derivatives :
- The medical application of pyrimidine derivatives in the treatment of gout was examined by (Hall et al., 1964), demonstrating the therapeutic potential of these compounds.
Novel Pyrimidine Derivatives as Anti-Inflammatory Agents :
- The synthesis and potential anti-inflammatory and analgesic properties of novel pyrimidine derivatives were investigated by (Muralidharan et al., 2019), indicating their significance in medicinal chemistry.
Tritiation of Pyrimidines for Radiopharmaceutical Use :
- Research on tritiating pyrimidines for use in radiopharmaceuticals was conducted by (Măntescu et al., 1965), showcasing an important aspect of nuclear medicine involving pyrimidine derivatives.
Safety and Hazards
将来の方向性
While specific future directions for 4-Chloro-6-(oxan-4-yloxy)pyrimidine are not mentioned in the available literature, pyrimidines in general have been studied for their anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
特性
IUPAC Name |
4-chloro-6-(oxan-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCTAXBMXZBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

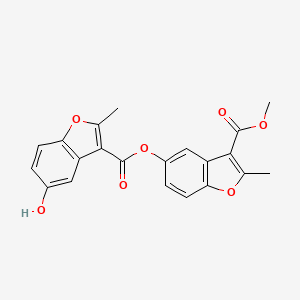
![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2922145.png)
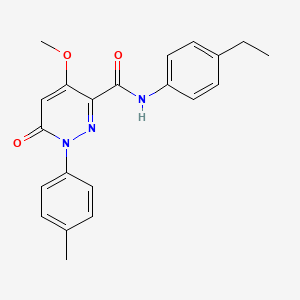
![1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2922147.png)
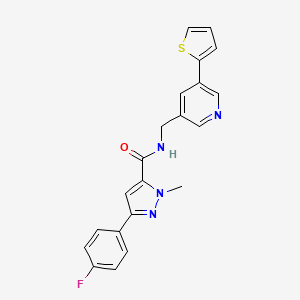
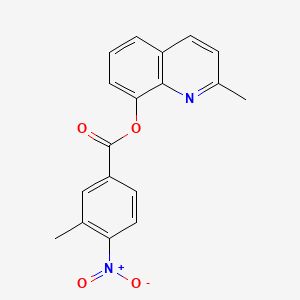

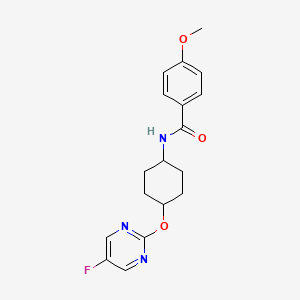
![(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2922159.png)
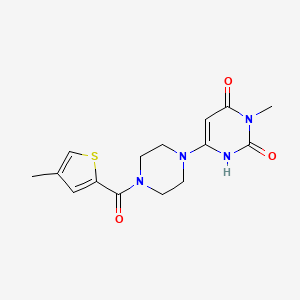
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide](/img/structure/B2922161.png)
![5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide](/img/structure/B2922162.png)
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2922163.png)
